molecular formula C6H5Cl2N B1591532 2-Chloro-6-(chloromethyl)pyridine CAS No. 78846-88-5

2-Chloro-6-(chloromethyl)pyridine

Cat. No. B1591532
CAS RN: 78846-88-5
M. Wt: 162.01 g/mol
InChI Key: VHKDPJQJCMVQFZ-UHFFFAOYSA-N
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Description

2-Chloro-6-(chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . It is an alkylating agent and a precursor to pyridine-containing ligands .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-(chloromethyl)pyridine is C6H5Cl2N . The InChI code is 1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-6-(chloromethyl)pyridine are not detailed in the search results, it is known to be an alkylating agent .


Physical And Chemical Properties Analysis

2-Chloro-6-(chloromethyl)pyridine is a solid at room temperature . It has a molecular weight of 162.02 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Catalysis in Organic Synthesis

2-Chloro-6-(chloromethyl)pyridine serves as a precursor in the synthesis of pincer ligands, such as 2,6-bis((phenylseleno)methyl)pyridine, which have been utilized in the formation of palladium(II) complexes. These complexes exhibit high catalytic activity for the Heck reaction, an important carbon-carbon coupling process in organic synthesis (Das et al., 2009).

Coordination Chemistry

2,6-Bis(pyrazolyl)pyridines and related ligands, derived from derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have shown versatility as terpyridine analogues in coordination chemistry. These compounds are involved in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions, demonstrating the utility of 2-chloro-6-(chloromethyl)pyridine in the field of coordination chemistry and materials science (Halcrow, 2005).

Electronic Materials

The chloromethyl groups in compounds like 2,2′-dichlorodiethyl ether and poly(epichlorhydrin) have been utilized to quaternize pyridine derivatives, leading to the formation of simple and complex salts with TCNQ (tetracyanoquinodimethane). These salts exhibit unique electrical conductivity properties, making 2-chloro-6-(chloromethyl)pyridine relevant in the synthesis of electronic materials (Bruce & Herson, 1967).

Synthesis of Complex Molecules

The synthesis of 2-chloro-6-(trichloromethyl)pyridine, a derivative of 2-chloro-6-(chloromethyl)pyridine, has been achieved through the chlorination of 2-methylpyridine hydrochloride. This process involves the use of triethanolamine and benzoylperoxide as catalysts, demonstrating the compound's utility in the synthesis of complex molecules for various applications, including agrochemicals and pharmaceuticals (Huang Xiao-shan, 2009).

Safety and Hazards

2-Chloro-6-(chloromethyl)pyridine is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H302 and H314 . It is an analogue of nitrogen mustards and has been investigated for its mutagenicity .

Mechanism of Action

Target of Action

It is known that 2-chloro-6-(chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent , which suggests that it may interact with various biological molecules, such as DNA, RNA, and proteins, by transferring its alkyl group .

Mode of Action

As an alkylating agent, 2-Chloro-6-(chloromethyl)pyridine can transfer its alkyl group to its targets . This alkylation can lead to changes in the structure and function of the target molecules, potentially disrupting their normal biological activities .

Biochemical Pathways

Given its alkylating properties, it can be inferred that it may interfere with various biochemical processes, such as dna replication, rna transcription, and protein synthesis, by alkylating the involved molecules .

Pharmacokinetics

It is soluble in ethanol , which suggests that it may be absorbed in the body when administered orally or topically

Result of Action

As an alkylating agent, it can cause structural and functional changes in its target molecules, potentially leading to disruptions in various biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-(chloromethyl)pyridine. For instance, its stability may be affected by temperature, as it is recommended to be stored at temperatures between 2-8°C in an inert atmosphere . Additionally, its solubility in ethanol suggests that its absorption and distribution in the body may be influenced by the presence of ethanol or similar solvents

properties

IUPAC Name

2-chloro-6-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKDPJQJCMVQFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574652
Record name 2-Chloro-6-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78846-88-5
Record name 2-Chloro-6-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (6-chloro-pyridine-2-yl)-methanol (200 mg, 1.39 mmol) described in Manufacturing Example 52-1-1 and toluene (3 mL) was added thionyl chloride (152 μL, 2.09 mmol) on an ice bath, which was stirred for 2 hours at room temperature. Saturated aqueous sodium hydrogencarbonate solution was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=4:1) to obtain the title compound (163.2 mg, 73%).
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73%

Synthesis routes and methods II

Procedure details

MS (ESI) 162, 164, 166 (M+H)+, Cl2 pattern. Prepared from 6-chloro-2-picoline and NCS in place of NBS.
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Synthesis routes and methods III

Procedure details

6-Chloro-2-pyridylmethanol, 0.982 g (6.84 mmole) in 10 ml methylene chloride was treated with 0.814 g thionyl chloride at room temperature for one hour. The mixture was neutralized with saturated sodium bicaronate solution, extracted with methylene chloride, the extracts dried and solvent evaporated to give 815 mg of product as colorless crystals. 1H--NMR(CDCl3)ppm (delta): 4.7 (s, 2H), 7.1-8.0 (m, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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